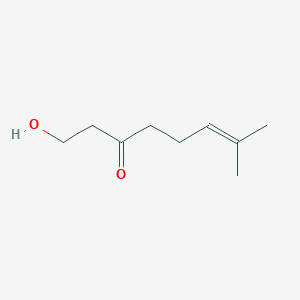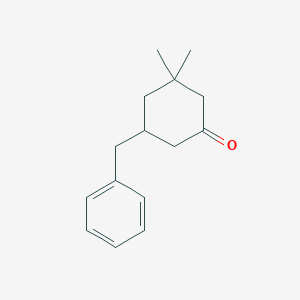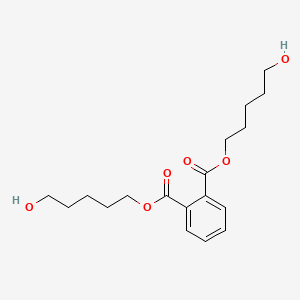
Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate: is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two 5-hydroxypentyl groups attached to a benzene-1,2-dicarboxylate core. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with 5-hydroxypentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Chemistry: Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making it valuable in the manufacturing of various plastic products.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for enhancing the performance of these materials.
Mécanisme D'action
The mechanism of action of Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the ester groups can participate in esterification and transesterification reactions, modifying the properties of the compounds they interact with.
Comparaison Avec Des Composés Similaires
Bis(8-methylnonyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in flexible plastics.
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Commonly used as a plasticizer in the production of polyvinyl chloride (PVC).
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: Used in various industrial applications as a plasticizer.
Uniqueness: Bis(5-hydroxypentyl) benzene-1,2-dicarboxylate is unique due to the presence of hydroxyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in applications where hydrogen bonding and hydroxyl group reactivity are important.
Propriétés
Numéro CAS |
60956-38-9 |
|---|---|
Formule moléculaire |
C18H26O6 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
bis(5-hydroxypentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O6/c19-11-5-1-7-13-23-17(21)15-9-3-4-10-16(15)18(22)24-14-8-2-6-12-20/h3-4,9-10,19-20H,1-2,5-8,11-14H2 |
Clé InChI |
KCLMJRJAVVSCFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCCCCO)C(=O)OCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)

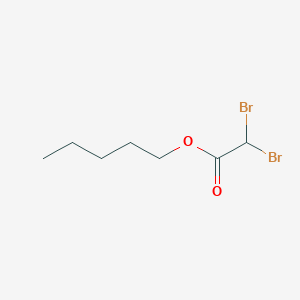
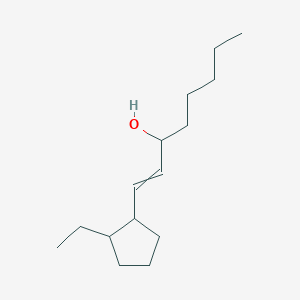
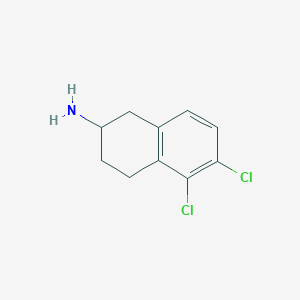
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
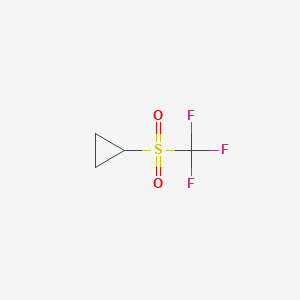
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
